15-Hexadecanolide

Description

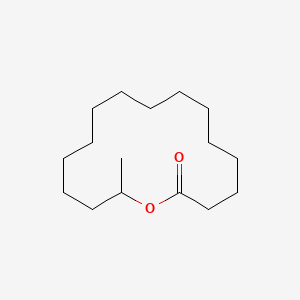

Structure

3D Structure

Properties

CAS No. |

4459-57-8 |

|---|---|

Molecular Formula |

C16H30O2 |

Molecular Weight |

254.41 g/mol |

IUPAC Name |

16-methyl-oxacyclohexadecan-2-one |

InChI |

InChI=1S/C16H30O2/c1-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16(17)18-15/h15H,2-14H2,1H3 |

InChI Key |

GILZFLFJYUGJLX-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCCCCCCCCCCC(=O)O1 |

Origin of Product |

United States |

Natural Occurrence, Isolation, and Distribution of 15 Hexadecanolide

Occurrence in Plant Essential Oils

15-Hexadecanolide (B14166282) has been identified as a volatile component in the essential oils of several aromatic plants. Its presence and concentration can vary significantly depending on the plant species, geographic location, and specific chemotype.

The genus Achillea (Asteraceae) is known for its chemical diversity, with different species and even populations within a species exhibiting distinct essential oil profiles, known as chemotypes. This compound has been identified as a constituent in several Achillea species, where its presence helps to characterize these chemotypes.

Research on the essential oils of eleven Achillea species from Turkey identified this compound as a notable component in some of the studied plants. researchgate.netmdpi.comnih.gov For instance, in one analysis, the essential oil of Achillea fragrantissima was found to contain this compound at a significant concentration of 19.6%. scispace.comresearchgate.net In the same study, Achillea coarctata oil contained 9.4% of the compound. mdpi.com The presence of this compound in A. coarctata was noted as a new finding for that species. mdpi.com Other studies have detected it in smaller quantities, such as in Achillea teretifolia, where it was found at 0.13%. asianpubs.org These variations underscore the role of this compound as a marker in the chemical classification of Achillea chemotypes.

Table 1: Percentage of this compound in Various Achillea Species

| Species | Percentage (%) | Source(s) |

| Achillea fragrantissima | 19.6% | scispace.comresearchgate.net |

| Achillea coarctata | 9.4% | mdpi.com |

| Achillea teretifolia | 0.13% - 0.2% | asianpubs.orgtubitak.gov.tr |

| Achillea hamzaoglui | 0.9% | researchgate.net |

| Achillea biebersteinii | 0.6% | researchgate.net |

This compound has also been identified in the essential oil of Zanthoxylum armatum, a plant in the Rutaceae family commonly known as prickly ash. In a study analyzing the components of its essential oil via Gas Chromatography-Mass Spectrometry (GC-MS), this compound was the only cyclic ester detected. scirp.orgresearchgate.netsemanticscholar.org It was found in a relatively high percentage of 6.58%. scirp.orgresearchgate.netsemanticscholar.org The oxygenated compounds, including alcohols and this lactone, were noted to comprise a significant portion of the oil's profile. scirp.orgresearchgate.netsemanticscholar.org

Table 2: Percentage of this compound in Zanthoxylum armatum

| Plant Part | Percentage (%) | Source(s) |

| Not Specified | 6.58% | scirp.orgresearchgate.netsemanticscholar.org |

Occurrence in Insect Chemical Communication Systems

Beyond the plant kingdom, this compound plays a crucial role as a semiochemical in insect communication. It is a documented component of the sex pheromone of the stink bug Piezodorus hybneri, a pest of legume crops. tandfonline.comnih.govpherobase.com

Research has shown that males of P. hybneri release a pheromone blend that attracts both males and females. scialert.net This blend consists of three primary components. The specific enantiomer, (R)-15-Hexadecanolide, was identified as the second most abundant compound in this mixture. tandfonline.comscialert.netwur.nl While individual components showed some activity in laboratory bioassays, the full three-part mixture was required for optimal attraction in the field. rsc.org The production of the pheromone is linked to the insect's physiological state, with sexually mature, non-diapausing males releasing the compounds. oup.com

Table 3: Pheromone Composition of the Stink Bug, Piezodorus hybneri

| Compound | Type | Ratio | Source(s) |

| β-sesquiphellandrene | Sesquiterpene | 10 | tandfonline.comscialert.netwur.nl |

| (R)-15-Hexadecanolide | Macrolide | 4 | tandfonline.comscialert.netwur.nl |

| Methyl (Z)-8-hexadecenoate | Ester | 1 | tandfonline.comscialert.netwur.nl |

Methodologies for Natural Isolation and Fractionation

The isolation of this compound from its natural sources is typically achieved as part of the broader extraction and analysis of essential oils or volatile compounds.

The primary extraction method for obtaining essential oils from plant material, such as the aerial parts of Achillea species or the fruits of Zanthoxylum armatum, is hydrodistillation. mdpi.comscirp.orgconicet.gov.arnih.gov This process involves boiling the plant material in water, with the resulting steam carrying the volatile compounds, which are then condensed and collected. nih.gov This initial extract is a complex mixture of many different chemicals.

To identify and quantify the individual components within this mixture, including this compound, the principal analytical technique used is Gas Chromatography (GC) coupled with Mass Spectrometry (MS). researchgate.netmdpi.comconicet.gov.ar In this process, the essential oil is vaporized and passed through a long column. Different compounds travel through the column at different rates depending on their chemical properties, thus separating them. As each compound exits the column, it enters a mass spectrometer, which breaks it down into ionized fragments and analyzes their mass-to-charge ratio, providing a "fingerprint" that allows for definitive identification. nih.gov

For the purification of a specific compound like this compound from a complex natural extract, column chromatography is a standard method. nih.gov This technique involves passing the extract through a column packed with a solid adsorbent material, such as silica (B1680970) gel or alumina. By using different solvents to wash the column, components can be separated based on their differing affinities for the adsorbent and the solvent, allowing for the isolation of pure fractions. nih.gov

Advanced Synthetic Methodologies for 15 Hexadecanolide

Total Synthesis Approaches

Total synthesis provides a versatile platform to obtain 15-hexadecanolide (B14166282), allowing for both racemic and enantiomerically pure forms through strategic reaction pathways.

Racemic Synthesis via Ring Expansion Strategies

A notable strategy for the synthesis of racemic this compound involves the ring expansion of oxabicycloalkenones. This methodology provides an efficient route to macrocyclic lactones from smaller, more readily available cyclic precursors.

One documented approach begins with the preparation of the tosylhydrazone of an appropriate oxabicycloalkenone. scielo.br The subsequent reaction of this tosylhydrazone with N-bromosuccinimide under controlled conditions induces a ring expansion, yielding a medium to macrocyclic acetylenic lactone. scielo.br In the synthesis of this compound, 12-hexadecyn-15-olide is formed as an intermediate. The final step involves the complete hydrogenation of the triple bond using a palladium-carbon catalyst (Pd-C) and hydrogen gas (H₂) to yield the saturated racemic this compound. scielo.br This method demonstrates a practical approach to constructing the large lactone ring from a bicyclic precursor.

Enantioselective Synthesis of (R)- and (S)-15-Hexadecanolide

The biological activity of this compound is often stereospecific, necessitating the development of enantioselective synthetic routes to access the individual (R)- and (S)-enantiomers.

The macrolactonization of a seco-acid precursor is a critical step in the synthesis of large-ring lactones like this compound. The Yamaguchi and Mitsunobu reactions are two powerful methods employed for this purpose, allowing for stereochemical control at the hydroxyl-bearing center. tandfonline.com

The synthesis of both enantiomers can commence from a common chiral precursor, (R)-15-hydroxyhexadecanoic acid. tandfonline.comoup.comoup.com The choice of macrolactonization method then dictates the stereochemical outcome of the final product.

Yamaguchi Macrolactonization: This method proceeds with the retention of configuration at the stereogenic center. tandfonline.com The hydroxy acid is treated with 2,4,6-trichlorobenzoyl chloride in the presence of a base like triethylamine, followed by the addition of 4-dimethylaminopyridine (DMAP) under high dilution conditions. chem-station.comfrontiersin.org This process converts the (R)-15-hydroxyhexadecanoic acid into (R)-15-hexadecanolide with high yield. tandfonline.com

Mitsunobu Macrolactonization: In contrast, the Mitsunobu reaction is known to proceed with a complete inversion of configuration at the alcohol center. tandfonline.com The reaction involves treating the hydroxy acid with triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). tandfonline.comlibretexts.org This converts the (R)-15-hydroxyhexadecanoic acid into (S)-15-hexadecanolide. tandfonline.com

The yields for these macrolactonization reactions are summarized in the table below.

| Macrolactonization Method | Precursor | Product | Yield (%) | Stereochemical Outcome |

| Yamaguchi | (R)-15-hydroxyhexadecanoic acid | (R)-15-hexadecanolide | 84% tandfonline.com | Retention |

| Mitsunobu | (R)-15-hydroxyhexadecanoic acid | (S)-15-hexadecanolide | 31% tandfonline.com | Inversion |

The success of enantioselective synthesis heavily relies on the availability of enantiopure starting materials, often referred to as chiral building blocks. nih.govresearchgate.net For the synthesis of (R)- and (S)-15-hexadecanolide, a common and effective chiral precursor is ethyl (R)-β-hydroxybutyrate. tandfonline.comoup.com

The synthesis of the key intermediate, (R)-15-hydroxyhexadecanoic acid, from ethyl (R)-β-hydroxybutyrate involves a multi-step sequence. A typical five-step process includes: oup.comoup.comtandfonline.com

Protection of the hydroxyl group.

Reduction of the ester to an aldehyde.

A Wittig reaction to extend the carbon chain.

Further chain extension and functional group manipulations.

Catalytic hydrogenation to saturate any double bonds, yielding the final seco-acid. tandfonline.com

This strategic use of a readily available chiral molecule from the "chiral pool" ensures that the stereocenter is established early in the synthesis and carried through to the final product. tandfonline.com

Chemo-Enzymatic Synthesis and Biocatalysis

Chemo-enzymatic approaches combine the efficiency and selectivity of enzymatic transformations with the versatility of chemical synthesis. nih.govnih.gov This strategy is particularly advantageous for reactions that are challenging to achieve with high selectivity using traditional chemical methods.

Enzyme-Catalyzed Macrolactonization

Biocatalysis offers a green and highly selective alternative for the synthesis of macrolides. Enzymes, particularly lipases, can catalyze macrolactonization reactions under mild conditions, often with high stereo- and regioselectivity. nih.govdergipark.org.tr

The application of enzymes to the macrolactonization of long-chain hydroxy esters, such as a precursor to this compound, is an area of active research. While specific lipase-catalyzed syntheses of this compound are not as extensively documented as for other macrolides like cyclopentadecanolide, the principles are directly applicable. nih.govfigshare.com The process typically involves the intramolecular transesterification of an ω-hydroxyalkanoic acid ester.

The key advantages of using biocatalysts include:

High Selectivity: Enzymes can differentiate between enantiomers of a racemic substrate, enabling kinetic resolutions to produce enantiopure lactones.

Mild Reaction Conditions: Enzymatic reactions are typically run at or near room temperature and atmospheric pressure, reducing energy consumption and the formation of byproducts.

Environmental Compatibility: Enzymes are biodegradable and reactions are often performed in aqueous or solvent-free systems.

A hypothetical chemo-enzymatic approach to (R)- and (S)-15-hexadecanolide could involve the following steps:

Chemical synthesis of racemic 15-hydroxyhexadecanoic acid or its methyl ester.

Enzymatic resolution of the racemic precursor using a stereoselective lipase (B570770).

Enzyme-catalyzed macrolactonization of the desired enantiomer of the hydroxy acid/ester to yield the corresponding enantiopure this compound.

The table below outlines potential enzymes and their roles in such a synthetic strategy.

| Enzyme Type | Substrate | Transformation | Potential Product |

| Lipase (e.g., from Candida antarctica) | Racemic 15-hydroxyhexadecanoic acid ester | Enantioselective acylation/hydrolysis | (R)- or (S)-15-hydroxyhexadecanoic acid ester |

| Lipase/Esterase | (R)-15-hydroxyhexadecanoic acid ester | Intramolecular transesterification (Macrolactonization) | (R)-15-hexadecanolide |

| Lipase/Esterase | (S)-15-hydroxyhexadecanoic acid ester | Intramolecular transesterification (Macrolactonization) | (S)-15-hexadecanolide |

Intramolecular Lactonization of Hydroxy Fatty Acids

The synthesis of macrocyclic lactones, such as this compound, through the intramolecular cyclization of the corresponding ω-hydroxy fatty acids is a primary and foundational chemical strategy. This process, known as macrolactonization, involves the formation of an ester bond between the terminal hydroxyl (-OH) and carboxylic acid (-COOH) groups within the same molecule. However, the formation of large rings is often thermodynamically and kinetically challenging due to unfavorable entropic factors and the competing intermolecular reactions that lead to the formation of linear dimers or oligomers.

To overcome these challenges, specialized catalysts and reaction conditions are employed to promote the desired intramolecular cyclization. A notable advancement in this area is the use of solid base catalysts for the macrolactonization of methyl 15-hydroxypentadecanoate. Research has demonstrated the efficacy of a KF-La/γ-Al₂O₃ catalyst, which facilitates the reaction under specific temperature and pressure conditions to yield cyclopentadecanolide (a closely related compound). royalsocietypublishing.org The reaction is typically performed via a reaction-distillation method to remove the product as it forms, shifting the equilibrium toward lactone formation. royalsocietypublishing.org The performance of various catalysts highlights the importance of catalyst selection in achieving high yields.

Table 1: Effect of Various Catalysts on Cyclopentadecanolide Yield

Catalytic performance in the macrolactonization of methyl 15-hydroxypentadecanoate under standardized conditions (190°C, 2 mbar, 7 h).

| Catalyst | Yield (%) |

|---|---|

| None | 0 |

| γ-Al₂O₃ | 42.8 |

| La/γ-Al₂O₃ | 56.2 |

| KF/γ-Al₂O₃ | 72.5 |

| KF/La₂O₃ | 78.3 |

| KF-La/γ-Al₂O₃ | 85.6 |

Data sourced from a 2022 study on cyclopentadecanolide synthesis. royalsocietypublishing.org

Lipase-Mediated Transformations

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for lactone synthesis. Lipases, a class of enzymes that catalyze the hydrolysis of esters, can be used in reverse to facilitate esterification and transesterification reactions in non-aqueous environments. This capability is harnessed for the synthesis of macrolactones like this compound from their corresponding hydroxy acids or esters.

The key advantages of using lipases include their high chemo-, regio-, and enantioselectivity, which often eliminates the need for complex protecting group strategies. nih.gov Furthermore, these reactions are typically conducted under mild conditions, reducing energy consumption and the formation of byproducts. Immobilized lipases, such as Candida antarctica lipase B (CalB), are frequently used as they offer enhanced stability and can be easily recovered and reused, improving the economic viability of the process. nih.gov The enzymatic approach can proceed through several pathways:

Intramolecular esterification: Direct cyclization of 15-hydroxypentadecanoic acid.

Intramolecular transesterification: Cyclization of an alkyl ester, such as methyl 15-hydroxypentadecanoate.

Ring-opening polymerization followed by cyclodegradation: While primarily used for polymer synthesis, under certain conditions, enzymatic processes can favor the formation of cyclic monomers from oligomers.

Biotransformation of Cyclic Ketones to Lactones

An alternative and powerful biocatalytic route to lactones involves the oxidation of corresponding cyclic ketones. This transformation is a key example of biotransformation, where whole microbial cells or isolated enzymes are used to perform specific chemical reactions. For the synthesis of this compound, the precursor would be cyclopentadecanone (B167302). This approach leverages the metabolic machinery of microorganisms, which can perform complex oxidations that are often difficult to achieve with conventional chemical reagents. A patented process describes the use of wet fungal mycelia, such as Fusarium oxysporum, to convert cyclic ketones into lactones without the need for expensive isolated enzymes or co-factors like NADPH. nih.gov

Baeyer-Villiger Oxidations by Monooxygenases

The enzymatic Baeyer-Villiger oxidation is the most prominent example of the biotransformation of cyclic ketones to lactones. This reaction is catalyzed by a specific class of enzymes known as Baeyer-Villiger monooxygenases (BVMOs). BVMOs are flavoenzymes that utilize a flavin adenine dinucleotide (FAD) cofactor and molecular oxygen to insert an oxygen atom adjacent to the carbonyl group of a ketone, thereby converting a cyclic ketone into a lactone.

The catalytic cycle requires a reducing equivalent, typically NADPH, to first reduce the FAD cofactor, which then reacts with O₂ to form a reactive peroxyflavin intermediate. This intermediate performs the oxidation of the ketone substrate. Due to the high cost of NADPH, industrial applications often rely on whole-cell systems where the cofactor is continuously regenerated by the cell's metabolism, or on in-vitro systems coupled with an enzymatic cofactor regeneration cycle.

BVMOs are renowned for their exceptional regio- and enantioselectivity, making them highly valuable for producing chiral lactones. Research has identified specific BVMOs, such as cyclopentadecanone monooxygenase (CPDMO), that show activity on large-ring ketones like cyclopentadecanone, leading to the formation of this compound. While challenges such as substrate or product inhibition can occur, strategies like substrate feeding and in-situ product removal have been developed to overcome these limitations.

Table 2: Examples of Baeyer-Villiger Monooxygenases (BVMOs) and Their Substrates

A selection of BVMOs and their typical ketone substrates, illustrating the scope of these biocatalysts.

| Enzyme (Abbreviation) | Typical Substrate(s) | Product Type |

|---|---|---|

| Cyclohexanone (B45756) Monooxygenase (CHMO) | Cyclohexanone, various bicyclic ketones | ε-Caprolactone |

| Cyclopentanone Monooxygenase (CPMO) | Cyclopentanone | δ-Valerolactone |

| 4-hydroxyacetophenone monooxygenase (HAPMO) | Aromatic ketones (e.g., acetophenone) | Phenyl acetate |

| Cyclopentadecanone Monooxygenase (CPDMO) | Cyclopentadecanone, 2-methylcyclopentadecanone | This compound |

Information compiled from studies on BVMO catalysis. jst.go.jp

Synthetic Applications of this compound and Related Hexadecanolides as Building Blocks

Organic building blocks are functionalized molecules that serve as foundational components for the modular construction of more complex molecular architectures. While primarily valued for its fragrance properties, the macrocyclic structure of this compound also presents it as a potential building block in polymer chemistry and the synthesis of other complex macrocycles.

The primary application of macrolactones like this compound as a synthetic building block is in ring-opening polymerization (ROP) . ROP is a crucial method for producing biodegradable and biocompatible aliphatic polyesters. In this process, the cyclic ester (lactone) is opened and polymerized to form a long polymer chain. This reaction can be catalyzed by various agents, including metal-based catalysts (like tin(II) 2-ethylhexanoate) or, increasingly, by enzymes such as lipases for a greener process. nih.gov

The enzymatic ring-opening polymerization of a related compound, 16-hexadecanolide (B1673137), has been shown to produce high molecular weight polyesters using Pseudomonas fluorescens lipase. jst.go.jp This demonstrates the potential of this compound to serve as a monomer for the synthesis of poly(15-hydroxypentadecanoate), a long-chain polyester with properties that could be valuable for applications in specialty plastics and biomaterials.

Beyond polymerization, the macrocyclic scaffold of this compound can be envisioned as a starting point for the synthesis of more complex natural products or designed macrocyclic drugs. nih.gov Although less common, the lactone can be chemically modified. For instance, reduction of the ester group would yield a large-ring diol, a versatile intermediate that could be further functionalized to create novel macrocyclic structures with potential applications in medicinal chemistry or materials science. researchgate.net

Biosynthesis and Biotransformation Pathways of 15 Hexadecanolide in Biological Systems

Elucidation of Enzymatic Mechanisms

The biosynthesis of 15-Hexadecanolide (B14166282) in biological systems is primarily achieved through the intramolecular cyclization (lactonization) of a C16 hydroxy fatty acid precursor. This transformation is catalyzed by specific enzymes that facilitate the formation of the ester bond within the molecule. The two primary enzymatic mechanisms identified are lipase-catalyzed lactonization and Baeyer-Villiger oxidation by monooxygenases.

Lipases (EC 3.1.1.3) are a class of enzymes that naturally hydrolyze fats, but under specific conditions, such as in nonaqueous or microaqueous environments, they can effectively catalyze the reverse reaction: esterification. nih.gov The intramolecular esterification of ω-1 hydroxy fatty acids, such as 15-hydroxyhexadecanoic acid, is a key route to forming this compound. rsc.org Studies have shown that various lipases can catalyze this reaction, with enzymes like the immobilized lipase (B570770) B from Candida antarctica (CalB) being particularly effective and stable in organic solvents. researchgate.net The process involves the activation of the carboxylic acid group and its subsequent reaction with the hydroxyl group at the C-15 position to close the 16-membered ring.

Another significant enzymatic pathway is the Baeyer-Villiger oxidation. This reaction is catalyzed by Baeyer-Villiger monooxygenases (BVMOs), which insert an oxygen atom adjacent to a carbonyl group. In the context of this compound synthesis, a cyclic ketone precursor can be converted into the corresponding lactone. For instance, cyclopentadecanone (B167302) monooxygenase (CPDMO), isolated from a Pseudomonas species, has been shown to catalyze the Baeyer-Villiger oxidation of 2-methylcyclopentadecanone, yielding this compound. nih.gov This demonstrates an alternative enzymatic strategy that starts from a cyclic ketone rather than a linear hydroxy acid.

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme Class | Specific Enzyme Example | Reaction Type | Substrate | Product | Source Organism Example |

|---|---|---|---|---|---|

| Lipase | Candida antarctica Lipase B (CalB) | Intramolecular Esterification (Lactonization) | 15-Hydroxyhexadecanoic acid | This compound | Candida antarctica |

| Monooxygenase | Cyclopentadecanone Monooxygenase (CPDMO) | Baeyer-Villiger Oxidation | 2-Methylcyclopentadecanone | This compound | Pseudomonas sp. |

| Cytochrome P450 Monooxygenase | P450 BM3 mutant | ω-1 Hydroxylation | Palmitic acid | 15-Hydroxyhexadecanoic acid | Bacillus megaterium |

Microbial Fermentation Processes and Strain Studies

Microbial fermentation is a promising approach for the sustainable production of this compound, leveraging whole-cell biocatalysts to perform the necessary biotransformations. biosynth.com Research in this area focuses on identifying and engineering microbial strains capable of either producing the lactone directly or expressing the key enzymes required for the conversion of a supplied precursor.

Studies have utilized various microorganisms as hosts for these processes. Pseudomonas species, for example, have been identified as a source of monooxygenases for lactone synthesis. nih.gov The strain Pseudomonas HI-70 was used in a process to produce enantiopure this compound from 2-methylcyclopentadecanone via kinetic resolution, although conversion rates in initial single-stage fermentation trials were modest. nih.gov

Yeast systems are particularly popular for heterologous protein expression and are well-suited for industrial fermentation due to their robustness. nih.gov The methylotrophic yeast Pichia pastoris (syn. Komagataella phaffi) is a widely used host for producing recombinant proteins, including enzymes relevant to lactone synthesis. nih.govconstantsystems.com For instance, P. pastoris has been successfully used to heterologously produce a lactone esterase from Starmerella bombicola, an enzyme that catalyzes intramolecular esterification. researchgate.net While this specific study did not target this compound, it demonstrates the platform's capability for producing the necessary enzymatic machinery. Similarly, various species of Candida, such as Candida tropicalis, are known for their metabolic capabilities, including the biotransformation of fatty acids, which are precursors to macrolactones. nih.govnih.govresearchgate.net

Table 2: Microbial Strains in this compound Related Research

| Microorganism | Type | Role in Synthesis/Study | Key Feature/Enzyme System |

|---|---|---|---|

| Pseudomonas sp. HI-70 | Bacterium | Whole-cell biocatalyst for Baeyer-Villiger oxidation. | Expresses Cyclopentadecanone Monooxygenase (CPDMO). nih.gov |

| Pichia pastoris | Yeast | Host for heterologous enzyme expression. | High-density cell fermentation and efficient protein secretion. nih.govthermofisher.com |

| Candida tropicalis | Yeast | Potential for fatty acid biotransformation. | Known for biofilm formation and diverse metabolic pathways. nih.govnih.gov |

| Escherichia coli | Bacterium | Host for heterologous enzyme expression. | Well-characterized genetics; used for expressing P450s and other enzymes. nih.govchemicalbook.com |

Precursor Utilization and Metabolic Engineering Implications

The efficient biosynthesis of this compound is critically dependent on the availability of suitable precursor molecules and the optimization of metabolic pathways within the host organism. researchgate.net Metabolic engineering offers powerful tools to enhance precursor supply and streamline their conversion to the final product. lbl.govthechemicalengineer.com

The primary precursor for lipase-catalyzed synthesis is 15-hydroxyhexadecanoic acid. nih.gov This molecule is not a common metabolite and must typically be synthesized. Biocatalytically, it can be produced from the more abundant fatty acid, palmitic acid, through ω-1 hydroxylation. This reaction is catalyzed by cytochrome P450 monooxygenases. wikipedia.org Therefore, a key metabolic engineering strategy involves expressing a highly active and selective P450 enzyme in a microbial host. researchgate.net For example, mutants of the P450 BM3 from Bacillus megaterium have been explored for their ability to hydroxylate fatty acids. researchgate.net

For pathways involving Baeyer-Villiger oxidation, the precursor is a cyclic ketone like 2-methylcyclopentadecanone. nih.gov The synthesis of such macrocycles is complex, making precursor availability a significant bottleneck.

Metabolic engineering can address these challenges by creating microbial "cell factories" designed for overproduction. thechemicalengineer.com This involves several approaches:

Pathway Introduction: Introducing heterologous genes to create novel biosynthetic pathways for the precursor. For instance, engineering E. coli or yeast to produce 15-hydroxyhexadecanoic acid from simple carbon sources like glucose. nih.govsciepublish.com

Enhancing Precursor Pools: Overexpressing rate-limiting enzymes in the native fatty acid synthesis pathway to increase the intracellular concentration of palmitic acid, the substrate for hydroxylation.

Optimization of Cofactor Regeneration: Ensuring an adequate supply of cofactors like NADPH, which is required by P450 monooxygenases, by engineering the host's central metabolism. researchgate.net

Retrosynthesis algorithms are now being used as design tools to map out novel biosynthetic pathways from a target molecule back to the native metabolites of a chassis organism like E. coli, accelerating the design of engineered strains. jfaulon.com

Table 3: Precursors and Metabolic Engineering Strategies

| Precursor Molecule | Biosynthetic Route | Metabolic Engineering Implication |

|---|---|---|

| 15-Hydroxyhexadecanoic acid | Lactonization by Lipase | Overexpression of cytochrome P450s for ω-1 hydroxylation of palmitic acid. wikipedia.orgresearchgate.net |

| 2-Methylcyclopentadecanone | Baeyer-Villiger Oxidation | Engineering novel pathways for macrocyclic ketone synthesis. nih.gov |

| Palmitic Acid | Substrate for Hydroxylation | Upregulation of fatty acid synthesis pathways to increase substrate pool. nih.gov |

| Glucose/Glycerol | Renewable Feedstock | Engineering complete pathways from simple sugars to the final product in a host organism. sciepublish.com |

Biological and Ecological Roles of 15 Hexadecanolide in Chemical Ecology

Role as Insect Pheromone Components

Pheromones are chemical signals released by an organism that trigger a social response in members of the same species. 15-Hexadecanolide (B14166282) has been identified as a key component in the pheromone blends of certain insects, influencing their reproductive and social behaviors.

Sex Pheromone of Piezodorus hybneri (Soybean Stink Bug)

Males of the soybean stink bug, Piezodorus hybneri, produce a sex pheromone that attracts both males and females. embrapa.broup.com This pheromone is a blend of three main components: β-sesquiphellandrene, (R)-15-hexadecanolide, and methyl (Z)-8-hexadecenoate. embrapa.brwur.nltandfonline.com The production of this pheromone is linked to the sexual maturity of the male stink bugs. oup.com

The biological activity of this compound in P. hybneri is highly dependent on its stereochemistry. Research has definitively established that the (R)-enantiomer, (R)-15-hexadecanolide, is the biologically active form of this pheromone component. embrapa.brtandfonline.com The specific configuration of the (R)-enantiomer is crucial for eliciting the appropriate behavioral response in the stink bugs. tandfonline.com The synthesis of both the (R)- and (S)-enantiomers of this compound has been instrumental in confirming the stereospecificity of its pheromonal activity. tandfonline.comnih.gov

The effectiveness of the P. hybneri sex pheromone relies on the synergistic interaction of its components. usp.br While (R)-15-hexadecanolide is a critical part of the blend, its activity is significantly enhanced when combined with the other two components, β-sesquiphellandrene and methyl (Z)-8-hexadecenoate. embrapa.brscielo.br The typical ratio of these compounds in the male-produced pheromone is approximately 10:4:1, respectively. embrapa.brtandfonline.comscielo.br Studies have shown that variations in the ratios of these components can affect the attractiveness of the pheromone blend. researchgate.netnih.gov The complete, multi-component blend is more effective at attracting stink bugs than any single compound, highlighting the importance of synergy in chemical communication. wur.nlusp.br

Table 1: Pheromone Components of Piezodorus hybneri

| Component | Chemical Name | Typical Ratio |

|---|---|---|

| β-sesquiphellandrene | β-sesquiphellandrene | 10 |

| (R)-15-Hexadecanolide | (R)-15-Hexadecanolide | 4 |

| Methyl (Z)-8-hexadecenoate | Methyl (Z)-8-hexadecenoate | 1 |

Data sourced from Leal et al. (1998) and Borges et al. (2007). embrapa.brtandfonline.com

Macrolides in Social Insect Communication

Macrolides, the class of compounds to which this compound belongs, are utilized in the chemical communication systems of various social insects. nih.govoup.com In many social insect colonies, such as ants, bees, and termites, chemical signals are fundamental for coordinating complex social behaviors. mdpi.comkuleuven.benumberanalytics.com These signals, often in the form of complex pheromone blends, regulate activities like foraging, nestmate recognition, and defense. mdpi.comresearchgate.netkuleuven.be While the specific roles of this compound in many social insects are still under investigation, the presence of macrolides in their chemical profiles suggests their importance in mediating social interactions. oup.com

Derivatives as Oviposition Attractants

Derivatives of hexadecanolide play a crucial role as oviposition attractants for certain insect species, particularly mosquitoes. These chemical cues guide gravid females to suitable sites for laying their eggs.

Activity of Acetoxy-Hexadecanolide Derivatives in Culex Mosquitoes

A derivative of hexadecanolide, 6-acetoxy-5-hexadecanolide (B3194234), has been identified as a potent oviposition attractant pheromone for mosquitoes in the Culex genus. nih.govresearchgate.net This compound is found in the apical droplets of egg rafts of Culex quinquefasciatus and serves to attract other gravid females to lay their eggs in the same vicinity. researchgate.netcambridge.orgcambridge.org

The biological activity of this pheromone is highly stereospecific. Of the four possible stereoisomers, only the (-)-(5R,6S)-6-acetoxy-5-hexadecanolide isomer has been shown to be active in attracting gravid Culex quinquefasciatus females. nih.govnih.gov This specific isomer is attractive to not only C. quinquefasciatus but also to other Culex species, such as Culex tarsalis, although its potency varies between species. nih.govwur.nl The pheromone does not, however, attract mosquitoes from other genera like Aedes or Anopheles, indicating a degree of genus-specificity. nih.gov The combination of this synthetic oviposition pheromone with other attractants, such as grass infusions, has been shown to significantly increase the capture of gravid Culex mosquitoes in traps. nih.gov

Table 2: Stereoisomers of 6-Acetoxy-5-hexadecanolide and their Activity in Culex quinquefasciatus

| Stereoisomer | Activity |

|---|---|

| (-)-(5R,6S) | Active |

| (+)-(5S,6R) | Inactive |

| (+)-(5R,6R) | Inactive |

| (-)-(5S,6S) | Inactive |

Data sourced from Hwang et al. (1982). nih.gov

Inter-Organismal Chemical Communication Beyond Pheromones

In the intricate web of chemical ecology, a single compound can play multiple roles depending on the context and the organisms involved. While this compound is recognized for its function as a pheromone in intraspecific communication, its influence extends to interactions between different species. Such chemicals that mediate interspecific interactions are known as allelochemicals. wur.nl Allelochemicals are broadly categorized based on which organism benefits from the interaction: kairomones benefit the receiver, allomones benefit the emitter, and synomones benefit both. scielo.br The function of a chemical is context-dependent; a pheromone used for attracting mates can be intercepted by a predator or parasitoid, thereby functioning as a kairomone. wur.nlscielo.br

Research has primarily documented the role of this compound as a component of pheromone blends that are exploited by other species, thus functioning as a kairomone. This is particularly evident in insect-parasitoid interactions, where natural enemies "eavesdrop" on the chemical signals of their hosts to locate them. wur.nlcirad.fr

Kairomonal Role in Host Location by Parasitoids

The sex and aggregation pheromones of many true bugs (Heteroptera) are frequently exploited by their natural enemies, particularly parasitoid wasps, as host-finding cues. scialert.netmdpi.comscielo.br The male-produced pheromone of the stink bug Piezodorus hybneri, which is a blend of β-sesquiphellandrene, (R)-15-hexadecanolide, and methyl (Z)-8-hexadecenoate, serves as a prime example. wur.nlscielo.br While this blend functions to attract other P. hybneri bugs, it is also intercepted by parasitoids that lay their eggs in the stink bug's eggs. wur.nlresearchgate.net

The egg parasitoid Telenomus triptus is a known natural enemy of P. hybneri and contributes significantly to reducing its population. wur.nl The presence of the P. hybneri pheromone blend, containing (R)-15-hexadecanolide, acts as a chemical beacon, guiding the parasitoid to its host, a classic example of a kairomonal interaction. wur.nlmdpi.com This strategy allows the parasitoid to efficiently locate a suitable host for its offspring, enhancing its reproductive success at the expense of the signal-emitting bug. wur.nlcirad.fr

This phenomenon is not isolated. Many parasitoids use their hosts' pheromones or defensive secretions as kairomones. scialert.netmdpi.com For instance, egg parasitoids like Trissolcus basalis and Trissolcus japonicus are attracted to defensive compounds released by their respective pentatomid hosts. mdpi.commdpi.com

The table below summarizes the known inter-organismal communication involving this compound.

| Emitting Organism (Host) | Chemical Signal (Blend) | Receiving Organism (Natural Enemy/Competitor) | Type of Interaction | Research Finding |

| Piezodorus hybneri (Stink Bug) | β-sesquiphellandrene, (R)-15-hexadecanolide, methyl (Z)-8-hexadecenoate | Telenomus triptus (Egg Parasitoid) | Kairomonal | The parasitoid exploits the host's sex pheromone blend to locate it for oviposition. wur.nl |

| Piezodorus hybneri (Stink Bug) | β-sesquiphellandrene, (R)-15-hexadecanolide, methyl (Z)-8-hexadecenoate | Riptortus pedestris (Bean Bug) | Kairomonal | The pheromone of P. hybneri can attract a competitor species, indicating interspecific eavesdropping. researchgate.netoup.com |

Interspecific Competition

Chemical signals can also mediate interactions between competing species. Field studies have investigated the cross-attraction between the soybean stink bug, Piezodorus hybneri, and a competitor, the bean bug Riptortus pedestris. researchgate.netoup.com Traps baited with the synthetic pheromone of P. hybneri, containing this compound, were found to attract not only the target species but also the competitor, R. pedestris. researchgate.netoup.com This suggests that the pheromone acts as a kairomone for the competing bug, potentially leading it to a valuable food resource. This interception of chemical cues highlights the complex ecological dynamics and the risks associated with producing public chemical signals.

Advanced Analytical Methodologies for 15 Hexadecanolide Characterization

Chromatographic Separation Techniques

Chromatographic methods are fundamental to isolating 15-Hexadecanolide (B14166282) from complex mixtures, such as essential oils or synthetic reaction products, prior to its identification and quantification.

Gas Chromatography (GC)

Gas chromatography is a principal technique for the analysis of volatile compounds like this compound. In this method, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the compound between the stationary phase and the mobile gas phase.

In the analysis of essential oils, such as that from Zanthoxylum armatum, gas chromatography has been successfully employed to separate this compound from other components. semanticscholar.orgresearchgate.net A typical setup might involve a capillary column, such as one coated with SE-30 or BPS (5% phenyl-methyl silicone), and a flame ionization detector (FID). semanticscholar.org The temperature of the column is often programmed to increase gradually to facilitate the separation of compounds with a wide range of boiling points. For instance, a temperature program might start at 70°C and ramp up to 220°C. semanticscholar.org The retention time, the time it takes for the compound to travel from the injector to the detector, is a characteristic feature used for its preliminary identification.

Table 1: Exemplary Gas Chromatography (GC) Parameters for this compound Analysis

| Parameter | Value |

| Column Type | Capillary Column (e.g., SE-30, BPS) semanticscholar.org |

| Carrier Gas | Nitrogen or Helium semanticscholar.orgscielo.br |

| Injector Temperature | 220°C - 300°C semanticscholar.org |

| Detector Temperature | 300°C (FID) semanticscholar.org |

| Temperature Program | e.g., 70°C for 4 min, then 4°C/min to 220°C semanticscholar.org |

| Detection | Flame Ionization Detector (FID) semanticscholar.org |

Chiral Chromatography for Enantiomeric Purity

For chiral molecules like this compound, which can exist as (R) and (S) enantiomers, chiral chromatography is indispensable for determining enantiomeric purity. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

The absolute configuration of the sex pheromone component of the stink bug Piezodorus hybneri, (R)-15-hexadecanolide, was established by comparing its biological activity and GLC retention time on a chiral capillary column with those of synthetically prepared (R)- and (S)-15-hexadecanolides. tandfonline.com This comparison confirmed the natural enantiomer and the optical purity of the synthetic samples. tandfonline.com In some cases, where direct chiral analysis of an unsaturated precursor is challenging, the compound can be hydrogenated to the corresponding saturated lactone, like 4-hexadecanolide, and then analyzed by chiral GC using a cyclodextrin-based chiral phase. scielo.br

Spectrometric Identification

Following separation, spectrometric techniques are employed to provide definitive structural information and confirm the identity of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a powerful hyphenated technique that combines the separation capabilities of GC with the detection and identification power of mass spectrometry. As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.

GC-MS has been instrumental in identifying this compound in various natural sources, including the essential oils of Achillea species and Zanthoxylum armatum. semanticscholar.orgresearchgate.netnih.govresearchgate.net The identification is typically achieved by comparing the obtained mass spectrum with reference spectra in databases like the NIST library. nih.gov The fragmentation pattern is key to identification. For macrocyclic lactones, characteristic fragments can be observed, although the molecular ion peak (M+) may sometimes be of low intensity. semanticscholar.orglibretexts.org

Table 2: GC-MS Data for this compound

| Parameter | Description |

| Molecular Formula | C16H30O2 nih.govnist.gov |

| Molecular Weight | 254.41 g/mol nih.gov |

| Ionization Method | Electron Ionization (EI) |

| Key Mass Fragments (m/z) | 236, 218, 192, 55 (base peak), 39 semanticscholar.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the detailed molecular structure of a compound. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

For synthetic samples of (R)- and (S)-15-hexadecanolide, ¹H-NMR spectroscopy has been used to confirm their structure. tandfonline.com The chemical shifts (δ) and coupling constants (J) of the various protons in the molecule provide a detailed map of its connectivity. For example, the proton at the 15-position (CH-O) typically appears as a multiplet in the downfield region of the spectrum. tandfonline.com The spectral data for synthetic samples have been shown to be virtually identical to that of the authentic, naturally isolated compound. tandfonline.com

Table 3: ¹H-NMR Spectral Data for a Synthetic Sample of this compound

| Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Assignment |

| 1.22 | d, J=6.3 | 16-H₃ |

| 1.25-1.42 | m | 4- to 13-H₂ |

| 1.47-1.63 | m | 3-H, 14-H₂ |

| 1.67-1.76 | m | 3-H |

| 2.28 | ddd, J≈6.1, 6.8, 14.5 | 2-H |

| 2.32 | ddd, J=6.3, 8.3, 14.5 | 2-H |

| 4.93–4.99 | m | 15-H |

| Data from a synthetic sample of (S)-15-hexadecanolide. tandfonline.com |

Bioassay-Guided Fractionation and Detection

Bioassay-guided fractionation is a strategy used to isolate bioactive natural products from complex mixtures. This process involves the stepwise separation of an extract, followed by a biological assay at each stage to identify the active fraction. This iterative process of separation and testing ultimately leads to the isolation of the pure, active compound.

While specific studies detailing the bioassay-guided fractionation for the sole purpose of isolating this compound are not prevalent, this methodology is a standard approach for the discovery of pheromones and other semiochemicals. chemecol.org For instance, in the search for piscicidal compounds from Piper piscatorum, extracts were fractionated, and each fraction was tested for its activity against guppies, leading to the isolation of active isobutyl amides. chemecol.org Similarly, the investigation of insect pheromones often employs this technique, where fractions of insect extracts are tested for their ability to elicit a behavioral response in the target insect. This approach is highly relevant for the initial discovery and isolation of compounds like (R)-15-hexadecanolide from natural sources like the stink bug. tandfonline.com

Electroantennographic Detection (GC-EAD)

Coupled Gas Chromatography-Electroantennographic Detection (GC-EAD) is a powerful analytical technique used to identify which volatile compounds in a complex mixture are biologically active for a specific insect. science.gov In this method, the effluent from a gas chromatograph is split into two streams. One stream goes to a standard detector, like a Flame Ionization Detector (FID), which records all eluting compounds. The other stream is directed over an insect's antenna, which serves as a highly selective biological detector. science.gov By measuring voltage changes across the antenna, researchers can pinpoint the exact compounds that elicit an olfactory response. science.gov

The general procedure involves analyzing airborne volatile extracts or direct hexane (B92381) extracts from the insects. These extracts are injected into the GC-EAD system. As compounds elute from the GC column, any that trigger a response in the insect's antennal preparation are recorded as an EAD-active peak, which is then correlated with the corresponding peak on the chromatogram for chemical identification, typically via Gas Chromatography-Mass Spectrometry (GC-MS). up.ac.zafortunejournals.com

Table 1: GC-EAD Research Findings Related to Pentatomidae Pheromones

| Insect Species | Compound Class Investigated | Key Findings | Reference |

|---|---|---|---|

| Piezodorus hybneri | Sex Pheromone | Males produce a pheromone blend identified as containing (R)-15-hexadecanolide, β-sesquiphellandrene, and methyl (Z)-8-hexadecenoate. | wur.nl |

| Clavigralla elongata | Aggregation Pheromone | GC-EAD analysis of male volatile extracts identified 2-methylbutyl 2-methylbutanoate as a male-specific, EAD-active compound. | up.ac.za |

| Leptoglossus zonatus | Sex Pheromone | Female antennae showed EAD responses to five male-specific compounds, including α-trans-bergamotene and (E)-β-farnesene. | scielo.brscielo.br |

Olfactometer Bioassays

Olfactometer bioassays are behavioral experiments designed to determine an insect's response to specific odor stimuli, such as attraction or repulsion. embrapa.brcardiff.ac.uk These assays are crucial for confirming the biological activity of compounds identified through methods like GC-EAD. Various designs are employed, including two-choice (Y-tube) and multi-port olfactometers, which allow insects to choose between different air streams carrying specific scents. embrapa.brescholarship.org

In the context of this compound, olfactometer bioassays have been used to verify its role as a pheromone component for the stink bug Piezodorus hybneri. Research by Leal et al. (1998) demonstrated that a synthetic blend mimicking the natural male-produced pheromone, which included (R)-15-hexadecanolide, β-sesquiphellandrene, and methyl (Z)-8-hexadecenoate in a 4:10:1 ratio, was attractive to both male and female P. hybneri in laboratory bioassays. embrapa.brresearchgate.net This confirmed the function of the blend as an attractant.

The typical experimental setup for a two-choice olfactometer involves a chamber where an insect is released and allowed to move towards one of two arms. embrapa.br One arm receives an air stream passing over a stimulus (e.g., a filter paper treated with a synthetic compound), while the other arm receives a control air stream (e.g., treated with the solvent only). researchgate.net The researcher records the insect's choice and the time spent in each arm to quantify the behavioral response. scielo.brresearchgate.net These bioassays are essential for validating the ecological relevance of identified semiochemicals.

Table 2: Olfactometer Bioassay Findings for Piezodorus Species

| Insect Species | Stimulus Tested | Olfactometer Type | Observed Behavior | Reference |

|---|---|---|---|---|

| Piezodorus hybneri | Synthetic blend of β-sesquiphellandrene, (R)-15-hexadecanolide, and methyl (Z)-8-hexadecenoate (10:4:1 ratio) | Laboratory Bioassay | Attraction of both sexes to the blend. | embrapa.brresearchgate.net |

| Piezodorus guildinii | Synthetic (7R)-(+)-β-sesquiphellandrene (200 ng) | Two-choice olfactometer | Females were as attracted to the synthetic compound as they were to odors from live males. | embrapa.brresearchgate.net |

Structure Activity Relationship Sar Studies and Molecular Mechanism of Action

Conformational Analysis of 15-Hexadecanolide (B14166282) and its Analogs

The three-dimensional shape of macrocyclic musks like this compound is a primary determinant of their odoriferous properties. The flexibility of the large ring allows it to adopt multiple low-energy conformations, and identifying the biologically active conformation is a key goal of these analyses.

Computational Approaches

Computational chemistry offers powerful tools to explore the vast conformational space of macrocyclic molecules. Methods such as molecular mechanics (MM) and density functional theory (DFT) are employed to calculate the energies of different conformers and identify the most stable structures. psu.edu

For large, conformationally mobile rings, different computational methods may sometimes yield conflicting results regarding the lowest-energy conformation. psu.edu For instance, studies on thioether analogs of macrocyclic musks have shown discrepancies between MMFF, B3LYP, M06, and MP2 methods. psu.edu In the case of 15-membered rings like those related to this compound, the lowest-energy conformation for the parent hydrocarbon, cyclopentadecane, is predicted by molecular mechanics to be the quinquangular acs.org conformation. psu.edu However, X-ray crystallography of cyclopentadecanone (B167302) (Exaltone) revealed a helsinki.fi conformation in its solid state. psu.edu

A study on this compound itself used molecular mechanics (MM2) calculations to analyze its conformational preferences, particularly in the context of stereoselective alkylation reactions. nih.govmdpi.com This search identified 19 different conformations within a 20.9 kJ/mol energy window of the global minimum, highlighting the molecule's significant flexibility. mdpi.com The low-energy conformations of the macrolide starting materials were used to predict the diastereomeric ratios of reaction products, showing a reasonably good fit with experimental results. mdpi.com This demonstrates the utility of computational models in correlating molecular conformation with reactivity and, by extension, biological activity.

| Compound | MMFF | B3LYP | M06 | MP2 |

|---|---|---|---|---|

| 4-thia-15-pentadecanolide | pnas.org | nih.gov | wikipedia.org | wikipedia.org |

| 7-thia-15-pentadecanolide | nih.gov | nih.gov | researchgate.net | nih.gov |

| 11-thia-15-pentadecanolide | nih.gov | nih.gov | nih.gov | nih.gov |

| 12-thia-15-pentadecanolide | pnas.org | pnas.org | nih.gov | pnas.org |

Influence of Stereochemistry on Biological Activity

Stereochemistry is a critical factor that can profoundly influence the biological activity of chiral molecules, including macrocyclic musks. rcsb.orgthieme-connect.com The specific spatial arrangement of atoms can dictate how a molecule fits into a receptor binding pocket, thereby affecting its perceived odor. thieme-connect.com While this compound itself is achiral, the introduction of substituents creates stereocenters, and the resulting enantiomers or diastereomers often exhibit different odor characteristics.

Studies on the chiral musk compound, muscone, have revealed that human olfactory receptors can differentiate between its enantiomers. For example, the human odorant receptor OR5AN1 responds selectively to (R)-muscone over (S)-muscone. publisherspanel.com This chiral selectivity underscores the importance of a precise three-dimensional fit between the odorant and the receptor. publisherspanel.com Research on other macrocyclic compounds has also demonstrated that altering the stereochemistry at specific positions can have a major impact on biological activity. rcsb.org This principle is fundamental in medicinal chemistry and drug design, where stereoisomers of a drug can have vastly different potencies and effects. thieme-connect.com

In the context of macrocyclic peptides, a related class of molecules, the systematic replacement of L-amino acids with their D-isomers has been shown to significantly affect their antibacterial and antifungal activities. perfumerflavorist.com This highlights that even subtle changes in stereochemistry can lead to dramatic differences in biological function, a principle that extends to the interaction of musk compounds with their olfactory receptors.

Molecular Interactions in Receptor Binding

The perception of smell begins with the interaction of volatile molecules with specific proteins in the olfactory system. For hydrophobic odorants like this compound, this process involves initial binding to Odorant Binding Proteins (OBPs) in the nasal mucus, followed by interaction with Olfactory Receptors (ORs) on the surface of neuronal cells. illinois.edu

Ligand-Odorant Binding Protein (OBP) Interactions

Odorant Binding Proteins (OBPs) are small, soluble proteins that are abundant in the nasal mucus of vertebrates and the sensillar lymph of insects. illinois.edunih.gov They are believed to function as carriers, solubilizing hydrophobic odorants and transporting them across the aqueous environment to the olfactory receptors. nih.govmdpi.com

In insects, the role of OBPs has been studied extensively. The OBP from the mosquito Culex quinquefasciatus, CquiOBP1, binds tightly to the oviposition pheromone 6-acetoxy-5-hexadecanolide (B3194234), a molecule structurally related to this compound. The structure of CquiOBP1 in complex with this pheromone shows the ligand nestled within a hydrophobic tunnel inside the protein. Similarly, the Anopheles gambiae OBP1 (AgamOBP1), which shares 90% sequence identity with CquiOBP1, binds the repellent DEET in the same hydrophobic pocket. These studies reveal that the binding is primarily driven by hydrophobic interactions and that the protein can undergo conformational changes upon ligand binding.

The binding affinity of odorants to OBPs is typically in the micromolar range. nih.gov While OBPs can bind a range of molecules, they show some degree of selectivity. It is believed that the OBP-odorant complex, rather than the free odorant, may be the species that activates the olfactory receptor.

Exploration of Binding Motifs and Sites

The binding of musk compounds to olfactory receptors and OBPs involves specific molecular interactions within a defined binding pocket. Structural studies of human musk receptors, such as OR5AN1 and OR1A1, have provided insights into these interactions. publisherspanel.com

For OR5AN1, which responds to macrocyclic musks, the binding is stabilized by a hydrogen bond between the ligand's carbonyl group and a tyrosine residue (Tyr260) in the receptor. publisherspanel.com Additional stability is provided by hydrophobic interactions with surrounding aromatic residues like phenylalanine. publisherspanel.com The binding of nitromusks to OR1A1 also involves a key hydrogen bond to a tyrosine (Tyr258) and hydrophobic interactions. publisherspanel.com Computational models have shown that hydrophobic/nonpolar interactions contribute significantly (around 77%) to the binding affinities of these odorants. publisherspanel.com

In insect OBPs, the binding site is a predominantly hydrophobic cavity formed by several alpha-helices. In the CquiOBP1 complex, the long alkyl chain of the bound pheromone interacts with hydrophobic residues such as Tryptophan, Leucine, and Isoleucine. The lactone ring makes specific contacts with residues including Leu15, Leu19, Leu80, His111, Tyr122, and Phe123. The high conservation of these binding site residues between different mosquito OBPs that recognize similar ligands suggests a common binding motif for this class of semiochemicals.

| Receptor/Protein | Ligand Type | Key Interacting Residues | Primary Interaction Type |

|---|---|---|---|

| Human OR5AN1 | Macrocyclic Musks | Tyr260, Phe105, Phe194, Phe207 | Hydrogen Bond, Hydrophobic |

| Human OR1A1 | Nitromusks | Tyr258, Tyr251, Phe206 | Hydrogen Bond, Hydrophobic |

| Mosquito CquiOBP1 | Hexadecanolide derivative | Leu15, Leu19, Trp69, Leu80, Ile84, His111, Phe123 | Hydrophobic |

Rational Design and Synthesis of Functional Analogs and Derivatives

The knowledge gained from SAR and molecular modeling studies is being applied to the rational design and synthesis of new musk compounds. The goal is to create novel molecules with improved properties, such as enhanced odor intensity, better stability, or increased biodegradability. This approach is more efficient than the traditional method of synthesizing and screening hundreds of compounds randomly.

Another approach uses computational tools to design molecules that mimic the shape and functionality of known active conformations. By understanding the key structural requirements for binding to a musk receptor—such as the presence of a polar group and a specific molecular shape—chemists can design new analogs. For instance, a series of oxazolidinone derivatives were synthesized and evaluated as blockers of IL-6 signaling, demonstrating how rational design can be applied to create functionally distinct molecules from a common scaffold. The synthesis of various quinone derivatives to establish structural requirements for antibacterial activity further illustrates the power of this integrated design-and-synthesize strategy. These modern approaches, which combine computational design with targeted synthesis, are paving the way for the next generation of musk odorants and other functional molecules.

Impact of Structural Modifications on Biological Efficacy

The biological activity of this compound and its derivatives is intrinsically linked to their specific chemical structures. Even minor alterations to the molecule can significantly impact its efficacy. This is particularly evident in its role as a sex pheromone for the stink bug, Piezodorus hybneri.

The natural pheromone is the (R)-enantiomer of this compound. tandfonline.com Studies have demonstrated that the biological activity is highly dependent on this specific stereochemistry. The (S)-enantiomer shows significantly lower or no activity, highlighting the precise fit required for the pheromonal receptors of the insect. The synthesis of both the (R)- and (S)-enantiomers has been crucial in establishing this structure-activity relationship. tandfonline.comoup.com

Further illustrating the importance of the core structure, the synthesis and biological evaluation of analogues have provided valuable insights. For instance, in the context of mosquito oviposition attractant pheromones, derivatives like (-)-(5R, 6S)-6-acetoxy-5-hexadecanolide have been identified as major active components. researchgate.net Interestingly, while the natural pheromone is a specific stereoisomer, studies have shown that a racemic mixture containing other stereoisomers can still be effective in attracting mosquitoes. google.com This suggests that for certain species and biological functions, the stringency of the structural requirements might differ.

The table below summarizes the biological context of different this compound stereoisomers and derivatives.

| Compound/Derivative | Biological Context/Activity | Key Findings |

| (R)-15-Hexadecanolide | Sex pheromone of the stink bug Piezodorus hybneri | The (R)-enantiomer is the biologically active component. tandfonline.com |

| (S)-15-Hexadecanolide | Sex pheromone of the stink bug Piezodorus hybneri | Significantly lower or no biological activity compared to the (R)-enantiomer. tandfonline.com |

| (-)-(5R, 6S)-6-Acetoxy-5-hexadecanolide | Mosquito oviposition attractant pheromone | A major active component for certain mosquito species. researchgate.net |

| Racemic mixture of 6-acetoxy-5-hexadecanolide stereoisomers | Mosquito oviposition attractant pheromone | Effective in attracting Culex spp. mosquitoes, despite the presence of inactive stereoisomers. google.com |

Reactivity of Functionalized this compound Derivatives

The functionalization of the this compound scaffold introduces new reactive sites, which can be exploited for the synthesis of diverse analogues or for understanding its interactions with biological targets. The reactivity of these derivatives is largely governed by the nature and position of the introduced functional groups.

The synthesis of this compound itself often involves a macrolactonization reaction as a key step. tandfonline.comoup.com This ring-closing reaction is typically performed on a precursor, (R)-15-hydroxyhexadecanoic acid, and its success is influenced by the reaction conditions and the reagents used. tandfonline.com For example, the Yamaguchi or Mitsunobu reactions are commonly employed for this purpose. tandfonline.comoup.com

The introduction of functional groups, such as an acetoxy group in 6-acetoxy-5-hexadecanolide, creates new possibilities for chemical transformations. The synthesis of such derivatives often involves multi-step sequences, including key reactions like epoxide opening and acid-catalyzed lactonization. researchgate.net The reactivity of these functionalized derivatives is crucial for both their synthesis and their potential biological interactions.

The table below outlines some key reactions involved in the synthesis and derivatization of this compound, highlighting the reactivity of the functionalized intermediates.

| Reaction Type | Precursor/Derivative | Reagents/Conditions | Product | Significance |

| Macrolactonization | (R)-15-Hydroxyhexadecanoic acid | Yamaguchi or Mitsunobu reaction | (R)- or (S)-15-Hexadecanolide | Key step in the synthesis of the core pheromone structure. tandfonline.comoup.com |

| Epoxide Opening | Not specified in detail | Lithiated salt of ethylpropionate | Intermediate for (-)-(5R, 6S)-6-acetoxy-5-hexadecanolide | Creates a key intermediate for the synthesis of a functionalized derivative. researchgate.net |

| Acid-Catalyzed Lactonization | Not specified in detail | Acid catalyst | (-)-(5R, 6S)-6-acetoxy-5-hexadecanolide | Ring-closing step to form the lactone structure of the functionalized pheromone. researchgate.net |

Biotechnological Production and Process Engineering of 15 Hexadecanolide

Enzyme Selection and Optimization for Biocatalytic Production

The selection of an appropriate enzyme is a critical first step in developing a biocatalytic process for 15-Hexadecanolide (B14166282) production. Lipases are a class of enzymes that have shown significant promise in this area due to their ability to catalyze esterification and transesterification reactions. google.comrsc.org

A screening of 33 different enzymes, the majority of which were lipases, was conducted to assess their ability to catalyze the intramolecular lactonization of 16-hydroxyhexadecanoic acid to form this compound in a microaqueous environment. researchgate.net Notably, some of these enzymes produced the desired monolactone without the formation of oligolactone byproducts. researchgate.net The immobilized lipase (B570770) from Candida antarctica (commonly known as Novozym 435) proved to be particularly effective, demonstrating the continuous production of this compound for 55 hours. researchgate.net Research has also shown that Candida antarctica lipase B (CALB) is highly effective for the polymerization of various lactones. nih.gov

Another enzymatic approach involves the use of Baeyer-Villiger monooxygenases (BVMOs). These enzymes can catalyze the oxidation of cyclic ketones to produce lactones. acs.org For instance, cyclopentadecanone (B167302) monooxygenase (CPDMO) has been used in the kinetic resolution of 2-methylcyclopentadecanone to produce this compound. asm.orgnih.gov While this method demonstrated the formation of the macrolactone, the selectivity was modest. nih.gov

The optimization of enzyme performance is often achieved through enzyme engineering techniques such as directed evolution and rational design. numberanalytics.com These methods allow for the modification of enzymes to enhance their activity, stability, and specificity for a particular substrate and reaction. numberanalytics.com

Table 1: Enzymes Investigated for this compound Production

Fermentation Parameters and Yield Enhancement

The successful production of this compound through fermentation relies on the careful optimization of various process parameters. These factors significantly influence microbial growth, enzyme expression, and ultimately, product yield. patsnap.com Key parameters that require optimization include temperature, pH, nutrient composition, and aeration. patsnap.comfrontiersin.org

In the context of whole-cell biocatalysis, such as using E. coli to express enzymes like CPDMO, fermentation conditions are crucial. asm.org For example, a one-stage fermentation for the production of enantiopure this compound resulted in a 10% conversion, which could be increased to 30% through a prolonged, three-stage fermentation process. asm.org

Statistical methods like the Plackett-Burman design are often employed to analyze the effect of multiple variables on yield. researchgate.net In one study on the enzymatic lactonization of 16-hydroxyhexadecanoic acid, this method revealed that the concentration of the product, this compound, had a stimulatory effect, while the substrate concentration was inhibitory. researchgate.net

Strategies for yield enhancement often involve fed-batch fermentation, where nutrients are added incrementally during the process to maintain optimal conditions for cell growth and product formation. patsnap.com The composition of the fermentation medium, including the types and concentrations of carbon and nitrogen sources, plays a vital role in regulating the metabolic pathways that lead to the desired product. frontiersin.org

Table 2: Fermentation Parameters and Their Impact on this compound Production

Development of Sustainable Production Methods

The development of sustainable production methods for this compound is a key focus, aligning with the broader trend towards greener industrial processes. bellff.com Biocatalysis itself is considered a more sustainable approach compared to traditional chemical synthesis, as it operates under milder conditions and often uses renewable feedstocks. nih.gov

Research into sustainable fragrance solutions emphasizes the importance of ethical sourcing of raw materials and the adoption of eco-friendly production practices. bellff.com This includes reducing carbon footprints and utilizing renewable resources. bellff.com The biotechnological production of this compound from renewable feedstocks, such as fatty acids, is an active area of research. researchgate.net

Process intensification is another avenue being explored to enhance the sustainability of 16-hexadecanolide (B1673137) production. cetjournal.it This involves designing more efficient reactor systems, such as continuous flow reactors, to improve yield and reduce waste. cetjournal.it The goal is to develop commercially viable and environmentally responsible processes for the synthesis of this valuable fragrance ingredient.

Future Research Directions and Unanswered Questions

Elucidating Undiscovered Biological Functions

The known biological activity of 15-Hexadecanolide (B14166282) is primarily as an aggregation pheromone for the soybean stink bug, Piezodorus hybneri, where it is released by males. rsc.orgscielo.br However, the full spectrum of its biological functions remains largely unexplored. Future research should aim to identify novel roles in various organisms.

Pheromonal Activity in Other Species: While identified in P. hybneri, its presence in other organisms, such as the fungus Trichoderma azevedoi and plants like Achillea biebersteinii, suggests it may have broader functions as a semiochemical. mdpi.comppjonline.org Investigations into its potential role as a sex, aggregation, or alarm pheromone in other insects or even mammals could reveal new ecological interactions.

Antimicrobial and Allelopathic Properties: Many natural lactones exhibit antimicrobial or allelopathic activities. Research is needed to determine if this compound possesses such properties, which could have implications for agriculture and medicine. The study of volatile organic compounds (VOCs) from fungi like Trichoderma shows that these compounds can suppress plant pathogens, an area where this compound could play a role. ppjonline.org

Intra-organismal Signaling: Beyond inter-species communication, the compound could function as an internal signaling molecule or a metabolic byproduct with currently unknown physiological relevance. scispace.com

Novel Synthetic Routes and Green Chemistry Approaches

Synthesizing macrocyclic lactones like this compound efficiently and sustainably remains a key challenge for chemists. publisherspanel.com Future research will likely focus on developing more innovative and environmentally friendly synthetic methodologies.

Biocatalysis and Chemoenzymatic Synthesis: The use of enzymes, particularly lipases and Baeyer-Villiger monooxygenases, offers a green alternative to traditional chemical methods. researchgate.netnih.gov Lipases can catalyze macrolactonization via transesterification under mild conditions. researchgate.net Future work could involve engineering enzymes for higher selectivity and yield, and developing cascade reactions where multiple enzymatic steps are performed in a single pot to produce valuable lactones from renewable feedstocks like fatty acids. publisherspanel.comresearchgate.net

Ring-Closing Metathesis (RCM): RCM has become a powerful tool for constructing large rings. acs.org Research aimed at applying RCM to precursors derived from renewable resources, such as olive oil, could provide a sustainable pathway to this compound and related macrocycles. acs.org

Flow Chemistry: Continuous flow processes provide enhanced control over reaction parameters, improve safety, and reduce waste. ijsetpub.com Applying flow chemistry to key steps in the synthesis of this compound, such as the pyrolysis of cyclohexanone (B45756) triperoxide, could lead to more efficient and scalable industrial production. google.com

Catalyst Development: The development of novel catalysts is crucial. For instance, solid base catalysts like KF-La/γ-Al2O3 are being explored for the macrolactonization of long-chain hydroxy esters, offering high yields and easier separation. nih.gov

Table 1: Comparison of Synthetic Approaches for Macrocyclic Lactones

| Synthetic Approach | Advantages | Key Research Areas | Relevant Compounds/Precursors |

| Chemoenzymatic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. researchgate.netnih.gov | Enzyme engineering, cascade reactions. publisherspanel.com | ω-Hydroxy fatty acids, Pentadecanoic acid. publisherspanel.comresearchgate.net |

| Ring-Closing Metathesis (RCM) | High functional group tolerance, formation of large rings. acs.org | Use of renewable precursors, catalyst development. | Alkenols, Diynes. rsc.orgacs.org |

| Traditional Macrolactonization | Well-established methods (e.g., Keck, Mukaiyama). nih.govacs.org | Development of new activating agents and catalysts. | 15-Hydroxypentadecanoic acid. acs.org |

| Flow Chemistry | Enhanced safety, scalability, precise process control. ijsetpub.com | Optimization of reaction conditions for macrocyclization. | Cyclohexanone triperoxide. google.com |

Advanced Computational Modeling for Mechanism Prediction

Computational chemistry provides powerful tools for understanding and predicting chemical phenomena, which can accelerate the development of new synthetic routes and the understanding of biological interactions.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be used to study the intricate mechanisms of lactone formation. nih.gov These studies can explain observed regioselectivity and stereoselectivity, and guide the design of more efficient catalysts and reaction conditions. nih.govresearchgate.net For instance, computational studies have been used to understand the preference for methylene (B1212753) C-H activation in palladium-catalyzed lactonization reactions. nih.gov

Conformational Analysis: The biological activity and physical properties of macrocycles like this compound are highly dependent on their three-dimensional shape. Computational modeling can predict the lowest-energy conformations of the molecule, which is essential for understanding its musky odor and its interaction with biological receptors. mdpi.comhelsinki.fi

Receptor-Ligand Docking: With the increasing accuracy of protein structure prediction models like AlphaFold, it is becoming feasible to model the interaction of this compound with its olfactory receptors. nih.gov Molecular dynamics simulations can predict the binding affinity and elucidate the specific amino acid residues involved in the binding pocket, providing a molecular-level understanding of how its scent is perceived. nih.govmdpi.com

Integration of Omics Technologies in Biosynthesis Research

The biosynthesis of natural products like this compound in organisms is a complex process involving multiple genes and enzymes. The integration of "omics" technologies offers a holistic approach to unraveling these pathways. nih.govrsc.org

Genomics and Transcriptomics: By sequencing the genome and transcriptome of an organism that produces this compound, researchers can identify biosynthetic gene clusters (BGCs). nih.gov Co-expression analysis, where the expression levels of genes are correlated with the production of the compound, can pinpoint candidate genes involved in the pathway. maxapress.com

Metabolomics: Metabolomic analysis provides a snapshot of all the small molecules, including this compound and its potential precursors and intermediates, within an organism. mdpi.com Correlating metabolomic data with transcriptomic data is a powerful strategy for linking genes to functions and mapping out the complete biosynthetic pathway. nih.govmdpi.com

Synthetic Biology: Once the biosynthetic genes are identified, they can be transferred into a microbial chassis like E. coli or yeast for heterologous production. nih.gov Omics-guided metabolic engineering can then be used to optimize the production host to increase the titer, rate, and yield of this compound, providing a sustainable biotechnological source. nih.gov

Table 2: Application of Omics in this compound Research

| Omics Technology | Objective | Approach | Potential Outcome |

| Genomics | Identify genes for biosynthesis. | Genome sequencing and mining for biosynthetic gene clusters (BGCs). nih.gov | Discovery of the complete set of genes responsible for producing this compound. |

| Transcriptomics | Identify actively expressed genes during production. | RNA-sequencing and co-expression analysis with metabolite abundance. maxapress.com | Identification of key enzymes and regulatory factors in the biosynthetic pathway. |

| Metabolomics | Identify precursors and intermediates. | Mass spectrometry-based profiling of small molecules. mdpi.com | Elucidation of the step-by-step biochemical route to this compound. |